Bupropion hydrochloride
Overview
Description
Bupropion hydrochloride is an antidepressant of the aminoketone class . It is chemically unrelated to tricyclic, tetracyclic, selective serotonin re-uptake inhibitor, or other known antidepressant agents . It is used to treat depression, prevent depression in patients with seasonal affective disorder (SAD), and as part of a support program to help people stop smoking . It is also used to treat major depressive disorder in adults .
Synthesis Analysis
The synthesis of bupropion hydrochloride has been developed under greener and safer conditions utilizing flow technologies . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success .Molecular Structure Analysis
The molecular formula of Bupropion hydrochloride is C13H18ClNO and its molecular weight is 239.74 . Its structure closely resembles that of diethylpropion; it is related to phenylethylamines .Chemical Reactions Analysis
Bupropion hydrochloride is synthesized using relevant organic synthetic techniques . The reaction scheme involves the use of NBS and NH4OAc in Cyrene at 55-60 °C for 20 minutes .Scientific Research Applications
Smoking Cessation : Bupropion hydrochloride, an atypical antidepressant, is effective as a non-nicotine aid for smoking cessation. It is well-tolerated and effective in combination with smoking cessation counseling, as shown in several multicentre double-blind, placebo-controlled clinical trials (Martínez-Raga et al., 2003). A comprehensive review also supports bupropion's effectiveness in smoking cessation, highlighting its role in reducing withdrawal symptoms and cessation-related weight gain (Richmond & Zwar, 2003).
Cocaine Abuse/Dependence : Bupropion hydrochloride, due to its role as a dopamine and norepinephrine reuptake inhibitor, has been evaluated for treating cocaine dependence. However, a study found no significant differences between bupropion and placebo in treatment outcomes when combined with cognitive behavioral therapy (Shoptaw et al., 2008).
Genetic Influence on Treatment Response : Research indicates that the effectiveness of bupropion in reducing nicotine withdrawal symptoms may be influenced by genetic variations, specifically the DRD2-Taq1 A polymorphism (David et al., 2003).
Pharmacological Profile : Bupropion is a norepinephrine-dopamine disinhibitor (NDDI) and differs structurally from most antidepressants. It has no direct action on the serotonin system. Its comprehensive chemical, physical, and spectroscopic profiles have been extensively studied (Khan et al., 2016).
Side Effects and Risks : Bupropion hydrochloride can induce severe leukocytosis in cases of overdose (Jolly et al., 2020) and serum sickness-like reactions (Tripathi & Greenberger, 1999). Its side effects include insomnia and dry mouth, with a risk of seizures in 1 in 1000 patients (Tracey, 2002).
Other Applications and Investigations : Bupropion is being tested for use in treating psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity. Its effect on various monoamine transporters and nicotinic receptors has been a subject of study (Dwoskin et al., 2006).
Safety And Hazards
Future Directions
Bupropion hydrochloride is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044561 | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion Hydrochloride | |
CAS RN |
31677-93-7, 234447-17-7, 34911-55-2 | |
Record name | Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bupropion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bupropion hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPROPION HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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